The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors

,

Bioorganic & Medicinal Chemistry Letters,

2008,

18(11),

3386-3391

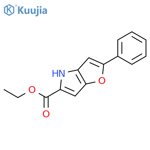

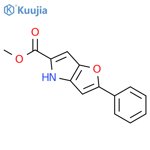

![2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid structure](https://de.kuujia.com/scimg/cas/86345-44-0x500.png)